molecular formula C28H27ClN4O3S B2434397 4-((2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115360-17-2

4-((2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No. B2434397
CAS RN: 1115360-17-2
M. Wt: 535.06
InChI Key: DPRYAEGRTUDXKL-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone, a class of organic compounds with a wide range of biological activities. It also contains a chlorobenzyl group and a propylbenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Tools like ChemSpider can provide theoretical predictions about the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The chlorobenzyl group might undergo reactions typical for aryl halides, while the quinazolinone core could potentially participate in various condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobenzyl group might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Antibacterial Activity

A study by Singh et al. (2010) synthesized a series of compounds related to 4-oxoquinazoline and screened them for antibacterial activity against various bacterial strains, indicating potential applications in developing new antibacterial agents (Singh et al., 2010).

Synthesis as Key Intermediate for Anti-Cancer Drugs

Research by Cao Sheng-li (2004) indicated that bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound related to the chemical , is a key intermediate in the synthesis of certain anti-cancer drugs inhibiting thymidylate synthase (Cao Sheng-li, 2004).

Synthesis and Antitumor Activity

A study by Forsch et al. (2002) involved the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid, which were tested as inhibitors of tumor cell growth in culture, suggesting potential applications in cancer treatment (Forsch, Wright, & Rosowsky, 2002).

Synthesis and Potential Antimicrobial Agents

Desai et al. (2007) synthesized new compounds related to quinazoline and screened them for antibacterial and antifungal activities, suggesting their application in antimicrobial drug development (Desai, Shihora, & Moradia, 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Quinazolinones are known to have a wide range of biological activities, but without specific experimental data, it’s hard to predict the exact mechanism of action .

Future Directions

The future research directions would depend on the specific biological activity of this compound. It could potentially be explored as a lead compound for the development of new drugs, especially if the quinazolinone core is found to have desirable biological activities .

properties

IUPAC Name

4-[[2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4O3S/c1-2-15-30-26(35)21-11-7-20(8-12-21)17-33-27(36)23-5-3-4-6-24(23)32-28(33)37-18-25(34)31-16-19-9-13-22(29)14-10-19/h3-14H,2,15-18H2,1H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRYAEGRTUDXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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